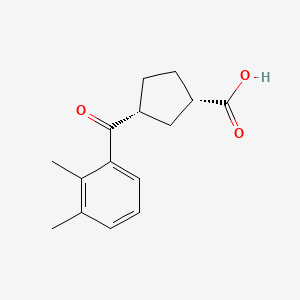
cis-3-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cis-3-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 732252-91-4 . It has a molecular weight of 246.31 . The compound is not chirally pure, meaning it contains a mixture of enantiomers .
Molecular Structure Analysis
The IUPAC name for this compound is (1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid . The InChI code is 1S/C15H18O3/c1-9-4-3-5-13(10(9)2)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.31 . It’s recommended to be stored at a temperature between 28 C .Scientific Research Applications
Analytical Method Development
Research on related cyclopentane carboxylic acids often focuses on developing analytical methods for detecting these compounds or their metabolites in biological samples. For example, Baker et al. (2004) described a method for measuring metabolites of synthetic pyrethroid insecticides in human urine, showcasing the importance of these compounds as biomarkers of exposure to environmental chemicals (Baker, Olsson, & Barr, 2004). This kind of research is critical for environmental health studies and underscores the relevance of cyclopentane derivatives in toxicological assessments.
Drug Design and Isosteres
Cyclopentane-1,3-diones, bearing structural resemblance to carboxylic acids, have been explored for their potential as isosteres in drug design. Ballatore et al. (2011) investigated cyclopentane-1,3-diones as novel isosteres for the carboxylic acid functional group, demonstrating their application in the design of potent thromboxane A2 receptor antagonists (Ballatore et al., 2011). This research highlights the versatility of cyclopentane derivatives in medicinal chemistry, potentially offering new pathways for therapeutic development.
Catalysis and Chemical Synthesis
Feuerstein et al. (2001) demonstrated the use of a palladium-tetraphosphine catalyst system for the cross-coupling of aryl bromides with arylboronic acids, noting the significant influence of ligands on the reaction outcome (Feuerstein, Laurenti, Bougeant, Doucet, & Santelli, 2001). Such studies underscore the importance of cyclopentane derivatives in facilitating complex chemical syntheses, contributing to the development of more efficient and selective catalytic processes.
Environmental Monitoring
The development of analytical methods for detecting metabolites of cyclopentane derivatives in biological samples, as discussed by Klimowska and Wielgomas (2018), is crucial for environmental monitoring and assessing human exposure to chemical agents (Klimowska & Wielgomas, 2018). This research area highlights the environmental relevance of cyclopentane carboxylic acids and their derivatives, contributing to a better understanding of the impact of synthetic chemicals on human health and the environment.
Safety and Hazards
properties
IUPAC Name |
(1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-4-3-5-13(10(9)2)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGCSSDHDHTWDY-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2CCC(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

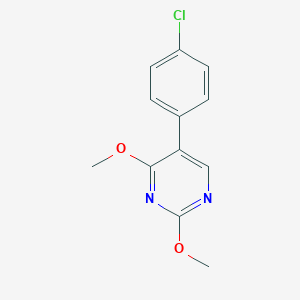

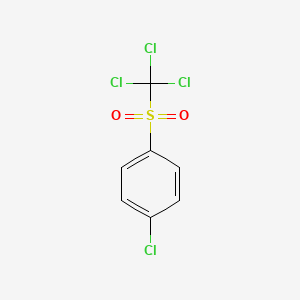

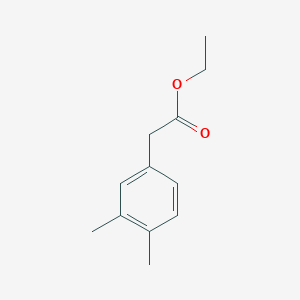
![2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6324187.png)
![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)

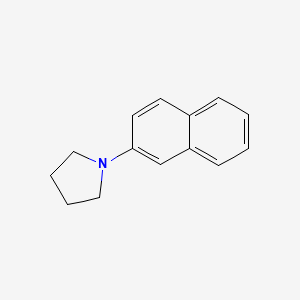
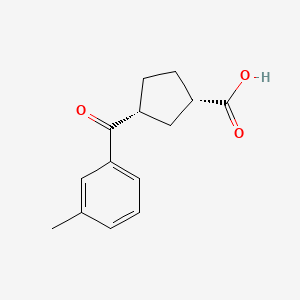
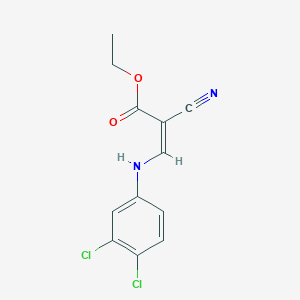

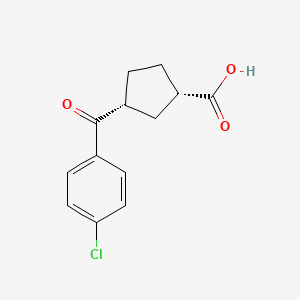
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324242.png)